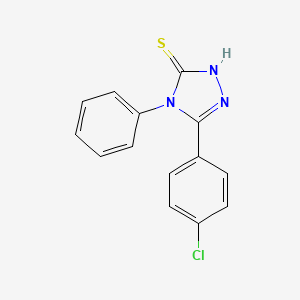

5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

描述

Historical Context and Development of 1,2,4-Triazole-3-Thiol Derivatives

The development of 1,2,4-triazole-3-thiol derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with their discovery marking a transformative period in pharmaceutical research during the latter half of the twentieth century. The foundational work on triazole chemistry began with the recognition that these five-membered heterocyclic compounds containing three nitrogen atoms possessed unique chemical properties that could be exploited for therapeutic applications. The systematic exploration of triazole-thiol derivatives emerged from the understanding that the incorporation of sulfur-containing functional groups could dramatically enhance the biological activity of these heterocyclic systems.

The historical progression of 1,2,4-triazole-3-thiol research can be traced through several key developmental phases, beginning with the establishment of fundamental synthetic methodologies such as the Einhorn-Brunner reaction and the Pellizzari reaction for triazole construction. These classical synthetic approaches provided the foundation for more sophisticated synthetic strategies that enabled the preparation of complex triazole-thiol derivatives with precise substitution patterns. The recognition that thiol-containing triazoles exhibited enhanced biological activity compared to their non-thiolated counterparts led to intensive research efforts focused on optimizing the synthetic preparation and biological evaluation of these compounds.

The emergence of structure-activity relationship studies in the late twentieth century provided crucial insights into the molecular features responsible for the enhanced biological activity of triazole-thiol derivatives. Researchers discovered that the combination of the triazole ring system with thiol functionality created a unique pharmacophore that could interact with multiple biological targets through diverse mechanisms of action. This understanding catalyzed the development of increasingly sophisticated triazole-thiol derivatives, including compounds bearing various substitution patterns designed to optimize specific biological activities while maintaining favorable pharmacokinetic properties.

Contemporary research in triazole-thiol chemistry has been further enhanced by advances in synthetic methodology, including the development of click chemistry approaches that enable the efficient preparation of complex triazole-containing molecules. These modern synthetic strategies have expanded the scope of accessible triazole-thiol derivatives, enabling researchers to explore previously inaccessible structural motifs and investigate their potential therapeutic applications. The historical development of this field demonstrates the evolution from simple synthetic curiosities to sophisticated pharmaceutical agents that represent important components of modern therapeutic arsenals.

Significance in Heterocyclic Chemistry

The significance of 1,2,4-triazole-3-thiol derivatives in heterocyclic chemistry extends far beyond their immediate therapeutic applications, representing a fundamental paradigm for understanding the relationship between molecular structure and biological activity. These compounds exemplify the principles of rational drug design, where specific structural features are strategically incorporated to achieve desired biological properties while maintaining chemical stability and synthetic accessibility. The triazole ring system itself represents one of the most important heterocyclic frameworks in medicinal chemistry, characterized by its exceptional chemical stability and versatility in forming interactions with biological targets.

The unique electronic properties of the 1,2,4-triazole ring system contribute significantly to its importance in heterocyclic chemistry, with the three nitrogen atoms providing multiple sites for hydrogen bonding and coordinate covalent interactions. The planarity of the triazole ring, confirmed through structural studies showing carbon-nitrogen and nitrogen-nitrogen bond distances in the narrow range of 136 to 132 picometers, demonstrates the aromatic character that contributes to the stability and biological activity of these compounds. The amphoteric nature of triazoles, with their ability to undergo both nitrogen-protonation and deprotonation in aqueous solution, provides additional versatility in biological interactions.

The incorporation of thiol functionality into triazole derivatives creates a unique combination of chemical reactivity and biological activity that has proven invaluable in pharmaceutical research. The thiol group provides opportunities for covalent modification of biological targets, while also serving as a site for metabolic transformation that can modulate the pharmacokinetic properties of these compounds. The tautomeric equilibrium between thiol and thione forms adds another layer of complexity to the chemical behavior of these molecules, with recent analytical advances enabling precise discrimination between these tautomeric forms using high-resolution mass spectrometry techniques.

The resistance of triazole rings toward chemical hydrolysis, oxidative and reductive reaction conditions, and metabolic degradation, combined with their higher aromatic stabilization energy, makes them superior heterocyclic cores for therapeutic agents. This exceptional stability profile enables the development of pharmaceutical agents with improved metabolic stability and longer duration of action compared to less stable heterocyclic systems. The broad range of biological activities exhibited by triazole-thiol derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic effects, demonstrates the versatility of this structural framework in addressing diverse therapeutic needs.

Overview of 5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The compound this compound represents a sophisticated example of rational drug design, incorporating multiple structural elements that contribute to its unique chemical and biological properties. This molecule features a molecular formula of C₁₄H₁₀ClN₃S with a molecular weight of 287.77 grams per mole, positioning it within the optimal molecular weight range for pharmaceutical applications. The Chemical Abstracts Service registry number 93300-54-0 provides a unique identifier for this compound in chemical databases and regulatory documentation.

The structural architecture of this compound demonstrates the strategic placement of functional groups to optimize biological activity and chemical properties. The 4-chlorophenyl substituent at the 5-position of the triazole ring provides opportunities for halogen bonding interactions with biological targets, while the electron-withdrawing nature of the chlorine atom modulates the electronic properties of the aromatic system. The phenyl group at the 4-position contributes to the hydrophobic character of the molecule and provides additional opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites.

The thiol functional group at the 3-position of the triazole ring serves as a crucial pharmacophore element, providing both hydrogen bonding capability and the potential for covalent interactions with biological targets. The positioning of this thiol group within the triazole ring system creates a unique microenvironment that influences its chemical reactivity and biological activity compared to simple aliphatic or aromatic thiols. The compound exists in equilibrium between its thiol and thione tautomeric forms, with the predominant form depending on environmental conditions such as pH and solvent polarity.

Recent research has demonstrated that compounds structurally related to this compound exhibit significant biological activity across multiple therapeutic areas. These findings suggest that this particular compound may possess similar therapeutic potential, warranting comprehensive investigation of its biological properties and mechanism of action. The synthetic accessibility of this compound through established triazole formation reactions makes it an attractive target for medicinal chemistry investigations and potential pharmaceutical development.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass a multidisciplinary approach to understanding its chemical properties, biological activities, and potential therapeutic applications. Contemporary research efforts focus on elucidating the structure-activity relationships that govern the biological activity of this compound class, with particular emphasis on understanding how specific substitution patterns influence therapeutic efficacy and selectivity. The development of efficient synthetic methodologies for preparing this compound and its analogs represents another crucial research objective, as synthetic accessibility directly impacts the feasibility of pharmaceutical development programs.

The scope of current research extends to comprehensive biological evaluation of this compound across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. Researchers are particularly interested in understanding the molecular mechanisms through which this compound exerts its biological effects, including identification of specific protein targets and characterization of binding interactions. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are being employed to characterize the chemical behavior and tautomeric preferences of this compound under various conditions.

Molecular modeling and computational chemistry approaches represent important components of the research scope, enabling researchers to predict the biological activity and optimize the chemical structure of this compound before conducting expensive experimental studies. These computational methods include molecular docking studies to predict binding affinity to specific protein targets, as well as absorption, distribution, metabolism, and excretion modeling to assess the pharmaceutical potential of the compound. The integration of computational and experimental approaches provides a comprehensive framework for advancing the understanding of this important chemical entity.

The research scope also encompasses the development of analytical methods for the detection and quantification of this compound in biological systems, which is essential for pharmacokinetic studies and therapeutic monitoring applications. Advanced chromatographic and mass spectrometric techniques are being refined to achieve the sensitivity and specificity required for these analytical applications. The establishment of robust analytical methodologies will enable more comprehensive evaluation of the pharmaceutical potential of this compound and support its potential advancement through clinical development pipelines.

属性

IUPAC Name |

3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOJIGWGJWZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353052 | |

| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93300-54-0 | |

| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the triazole ring and yielding the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Types of Reactions:

Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. This reaction typically requires oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic rings. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the chlorine atom can be replaced with other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole derivatives.

科学研究应用

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives, including 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, exhibit potent antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, making them candidates for developing new antibacterial agents. Studies indicate that modifications in the triazole structure can enhance their efficacy against resistant strains of bacteria .

2. Anticancer Properties

Triazole derivatives have been explored as potential anticancer agents due to their ability to interfere with cancer cell proliferation. The compound has shown promise in inhibiting specific cancer cell lines, targeting pathways involved in tumor growth and metastasis. Research has indicated that certain structural modifications can improve its anticancer activity .

3. Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies have reported that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

1. Fungicides

Due to their antifungal activity, triazole compounds are widely used as fungicides in agriculture. The compound has been tested for its effectiveness against various fungal pathogens affecting crops. Its application can help manage plant diseases while minimizing the environmental impact compared to traditional fungicides .

2. Plant Growth Regulators

Triazoles also play a role as plant growth regulators, influencing processes such as seed germination and root development. Research indicates that certain triazole derivatives can enhance plant growth and yield under stress conditions .

Material Science Applications

1. Nonlinear Optical Materials

The unique electronic properties of triazoles make them suitable for applications in material science, particularly in the development of nonlinear optical materials. These materials are crucial for applications in telecommunications and photonics .

Case Studies

作用机制

The mechanism of action of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s antimicrobial, antiviral, and anticancer effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

The following section compares Yucasin with structurally related 1,2,4-triazole-3-thiol derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Structural and Functional Differences

- Electron-Withdrawing Groups (EWGs): Derivatives with 4-NO2 (nitro) or CF3 (trifluoromethyl) groups exhibit stronger electron-withdrawing effects, which may increase thiol acidity and reactivity .

- Steric Effects: The tert-butylphenoxy derivative introduces steric bulk, which could reduce binding affinity to enzyme active sites .

生物活性

5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the family of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 287.77 g/mol. The compound features a triazole ring substituted with a chlorophenyl and a phenyl group, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluated various S-substituted derivatives and found that at a concentration of 125 µg/mL, compounds showed activity against multiple strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL, indicating promising antimicrobial potential for the synthesized derivatives .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 31.25 - 62.5 |

| Candida albicans | 31.25 - 62.5 |

Anticancer Activity

The anticancer properties of triazole derivatives have also been extensively studied. A recent investigation reported that compounds derived from triazole-3-thiol exhibited cytotoxic effects against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The most active compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of triazole derivatives:

- Compounds Tested : Several hydrazone derivatives of triazole-3-thiol.

- Cell Lines : IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic cancer).

- Method : MTT assay was used to evaluate cell viability.

The results indicated that certain compounds inhibited cell migration and exhibited significant cytotoxicity at low concentrations (12.5 µg/mL), highlighting their potential as antimetastatic agents .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives can often be correlated with their structural features. Modifications in substituents on the triazole ring significantly influence their pharmacological profiles. For instance, the presence of electron-withdrawing groups can enhance antimicrobial potency while altering the anticancer activity spectrum .

常见问题

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via a multi-step process:

- Hydrazinolysis : Starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, hydrazine hydrate is used to form hydrazide intermediates .

- Nucleophilic addition : Reaction with phenyl isothiocyanate forms thiosemicarbazide derivatives .

- Alkaline heterocyclization : Intramolecular cyclization under basic conditions (e.g., NaOH in propan-2-ol) yields the triazole-thiol core .

- S-Alkylation : Derivatives are synthesized by reacting the thiol group with halogenated alkanes (e.g., bromopropane) .

Q. How is the structural integrity of the compound confirmed?

Characterization involves:

Q. What preliminary biological activities have been reported?

The compound exhibits:

- Antifungal activity against Candida spp. and Aspergillus spp., with MIC values comparable to fluconazole in some derivatives .

- Antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), though activity varies with substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in S-alkylation?

Key optimizations include:

- Solvent selection : Propan-2-ol enhances solubility of intermediates .

- Temperature control : Heating at 60–80°C for 2–4 hours improves alkylation efficiency .

- Stoichiometric ratios : A 1:1.2 molar ratio of thiol to alkyl halide minimizes side reactions .

- Catalysis : Trace NaOH (0.1 eq) accelerates thiolate ion formation .

Q. How do molecular docking studies inform the design of bioactive derivatives?

Docking against targets like lanosterol 14-α-demethylase (PDB: 3LD6) reveals:

Q. How should contradictory antimicrobial data between studies be resolved?

Discrepancies may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) to ensure reproducibility .

- Assay conditions : Adjust pH (6.5–7.5) and inoculum size (1–5 × 10⁵ CFU/mL) to match clinical relevance .

- Compound stability : Test degradation under assay conditions (e.g., DMSO solubility, light exposure) .

Q. What ADME properties are predicted for this compound?

Computational tools (e.g., PASS Online ) suggest:

Q. How do structural modifications impact kinase inhibition?

SAR studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。